molecular formula C14H13BrO B2397680 2-Benzyloxy-6-bromotoluene CAS No. 909032-71-9

2-Benzyloxy-6-bromotoluene

Cat. No. B2397680
CAS RN: 909032-71-9
M. Wt: 277.161
InChI Key: FOACXRVHVRUBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-6-bromotoluene is a chemical compound with the linear formula C14H13BrO . It is related to bromotoluenes, which are aryl bromides based on toluene in which at least one aromatic hydrogen atom is replaced with a bromine atom .


Synthesis Analysis

2-Benzyloxy-1-methylpyridinium triflate, a neutral organic salt, has been identified as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This reagent can be used to synthesize compounds like 2-Benzyloxy-6-bromotoluene .


Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-6-bromotoluene is represented by the linear formula C14H13BrO .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can be used with organoboron reagents, such as 2-Benzyloxy-6-bromotoluene, to form new compounds .

Scientific Research Applications

Phase Transfer Catalysis (PTC) Reactions

2-Benzyloxy-6-bromotoluene has been studied in PTC reactions. In one study, researchers successfully synthesized sodium 4-benzyloxybenzyloxidetoluene by reacting benzylalcohol (ArCH₂OH) with sodium hydroxide (NaOH) under microwave irradiation. The chemical kinetics of this reaction were explored, considering factors such as catalyst amount, sodium hydroxide concentration, and temperature .

Benzyl Ether and Ester Synthesis

2-Benzyloxy-6-bromotoluene can serve as a precursor for benzyl ethers and esters. Researchers have used 2-benzyloxy-1-methylpyridinium triflate (derived from N-methylation of 2-benzyloxypyridine) as a mild and effective reagent for synthesizing these compounds. Its unique properties make it a valuable tool in organic synthesis .

properties

IUPAC Name

1-bromo-2-methyl-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOACXRVHVRUBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-6-bromotoluene

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